BenchChemオンラインストアへようこそ!

7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile

Log P Lipophilicity Drug-likeness

7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile (CAS 2757083-44-4) is a bicyclic indene derivative bearing a 4-carbonitrile group, a 6-bromo substituent, and a 7-amino group. This compound belongs to the 2,3-dihydro-1H-indene-4-carbonitrile scaffold class, a privileged structural motif validated in FDA-approved sphingosine-1-phosphate receptor modulators such as ozanimod.

Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
Cat. No. B8200660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile
Molecular FormulaC10H9BrN2
Molecular Weight237.10 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C(=C(C=C2C#N)Br)N
InChIInChI=1S/C10H9BrN2/c11-9-4-6(5-12)7-2-1-3-8(7)10(9)13/h4H,1-3,13H2
InChIKeyOYZLBNIGUZINDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile: Core Identity, Physicochemical Baseline, and Procurement-Grade Characterization


7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile (CAS 2757083-44-4) is a bicyclic indene derivative bearing a 4-carbonitrile group, a 6-bromo substituent, and a 7-amino group [1]. This compound belongs to the 2,3-dihydro-1H-indene-4-carbonitrile scaffold class, a privileged structural motif validated in FDA-approved sphingosine-1-phosphate receptor modulators such as ozanimod . The molecule has molecular formula C₁₀H₉BrN₂, molecular weight 237.10 g/mol, computed Log P of 2.39–2.5, topological polar surface area of approximately 49.8 Ų, and is supplied at standard purity levels ≥95% with batch-specific QC documentation including NMR, HPLC, and GC [1].

Why 7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile Cannot Be Replaced by Common In-Class Analogs


The 2,3-dihydro-1H-indene-4-carbonitrile scaffold is chemically modular, but small substitution changes produce large shifts in lipophilicity, hydrogen-bonding capacity, and synthetic utility that preclude simple interchange. The simultaneous presence of a 6-bromo and 7-amino motif on the same indene ring is not replicated by any single commercially common analog; compounds carrying only the amino group (e.g., CAS 959694-78-1) lack the heavy halogen required for cross-coupling or crystallographic phasing, while compounds carrying only the bromo group (e.g., CAS 1895095-05-2) lack the nucleophilic amino handle for amide bond formation or reductive amination . Substitution at alternative ring positions (e.g., (S)-1-amino derivatives used in ozanimod synthesis) further redirects biological target engagement, as demonstrated by autotaxin inhibitor series where the 6-halogen regioisomer directly governs sub-micromolar potency [1]. Consequently, for any application requiring both an aryl halide coupling partner and a free primary amine on the 4-cyanoindane framework, this compound is functionally non-substitutable.

Quantitative Selectivity Evidence for 7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile Versus Closest Analogs


Lipophilicity (Log P) Differentiation: Intermediate ClogP Balances Permeability and Solubility

The consensus Log P of 7-amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile is 2.39 (PubChem XLogP3-AA: 2.5), positioning it approximately 0.76 log units higher than the 6-debromo analog 7-amino-2,3-dihydro-1H-indene-4-carbonitrile (Log P = 1.63) and 0.62 log units lower than the (S)-1-amino regioisomer (Log P = 3.01) . This intermediate lipophilicity occupies the favorable range for both passive membrane permeability (typically optimal at Log P 2–4) and aqueous solubility, avoiding the excessive hydrophilicity of the dehalogenated analog that may limit cell penetration and the elevated lipophilicity of the 1-amino isomer that may promote non-specific protein binding [1].

Log P Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) Comparison: Retained Polarity Despite Halogenation

The target compound exhibits a TPSA of 49.8 Ų (PubChem) or 49.81 Ų (Bidepharm), which is identical to the 6-debromo analog 7-amino-2,3-dihydro-1H-indene-4-carbonitrile (TPSA = 49.81 Ų) but more than double that of the 7-deamino analog 6-bromo-2,3-dihydro-1H-indene-4-carbonitrile (TPSA = 23.79 Ų) [1]. The bromine atom adds lipophilicity and steric bulk without increasing TPSA, so the hydrogen-bonding capacity that governs blood–brain barrier penetration (typical cutoff < 90 Ų) and oral bioavailability remains unchanged relative to the non-halogenated amino analog .

TPSA Polar surface area BBB permeability

Dual Reactive Functionality: Simultaneous Amino and Bromo Handles Versus Single-Function Analogs

The target compound is unique among the commercially available 2,3-dihydro-1H-indene-4-carbonitrile analogs in possessing two orthogonal reactive centers on the aromatic ring: a nucleophilic primary amine at position 7 (suitable for amide coupling, reductive amination, urea formation, or sulfonamide synthesis) and an aryl bromide at position 6 (suitable for Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira, or other palladium-catalyzed cross-couplings) . In contrast, the 7-amino analog (CAS 959694-78-1) provides only the amine handle, while the 6-bromo analog (CAS 1895095-05-2) provides only the bromide handle; the (S)-1-amino derivative (CAS 1213099-69-4) places the amine on the cyclopentane ring, yielding a different reactivity profile . The 6-bromo-7-amino substitution pattern enables sequential or orthogonal diversification without protecting-group manipulation, as demonstrated in 6-haloindene-based inhibitor syntheses for Na⁺/H⁺ exchanger and histone lysine demethylase targets [1].

Synthetic versatility Cross-coupling Amide bond formation Bifunctional building block

6-Halogen Regioisomer Potency Precedent: Sub-Micromolar Autotaxin Inhibition Achieved with 6-Chloro Analog

A crystallographically characterized 6-chloro-2,3-dihydro-1H-indene-4-carbonitrile derivative (PDB: 7G3T) achieves an IC50 of 0.00758 µM (7.58 nM) against rat autotaxin, with the 6-chloro atom making specific hydrophobic contacts within the enzyme binding pocket as evidenced by 1.33 Å resolution X-ray diffraction data [1]. A related 6-chloro analog (PDB: 7G60) records IC50 = 0.00219 µM (2.19 nM), confirming that the 6-halogen position is a potency-determining structural feature in the indene-4-carbonitrile chemotype [2]. While these data are for the 6-chloro rather than 6-bromo substitution, halogen SAR within enzyme inhibitor series commonly shows that bromine can match or exceed chlorine potency through enhanced van der Waals contacts and halogen-bonding interactions with backbone carbonyls [3]. The 7-amino-6-bromo compound provides the identical 6-halogen regioisomer geometry as these validated autotaxin inhibitors, making it a directly relevant scaffold for medicinal chemistry exploration of halogen-dependent binding interactions.

Autotaxin inhibition Halogen SAR IC50 Crystal structure

Scaffold Provenance: Ozanimod Intermediate Class Validates the 4-Cyanoindane Core for S1P Receptor Pharmacology

The 2,3-dihydro-1H-indene-4-carbonitrile core is the validated pharmacophoric scaffold of ozanimod (Zeposia®), an FDA-approved S1P₁/S1P₅ receptor modulator for multiple sclerosis and ulcerative colitis [1]. The (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile intermediate is a critical building block in ozanimod manufacture, with a published asymmetric biocatalytic synthesis achieving >99% enantiomeric excess and 70% isolated yield at 200 mM substrate loading [2]. The 7-amino-6-bromo derivative differs from the ozanimod intermediate by (a) amino group position (C7 vs. C1), (b) presence of a C6 halogen, and (c) achiral nature, yet shares the identical 4-cyanoindane core whose pharmacological relevance has been clinically established. This scaffold heritage reduces target-validity risk compared to entirely unexplored chemotypes, while the distinct substitution pattern may confer selectivity advantages over the 1-amino series for targets beyond S1P receptors [3].

S1P receptor Ozanimod Immunomodulation Indane scaffold

Computational Drug-Likeness and Physicochemical Property Profile Summary

A composite assessment of computationally predicted drug-likeness parameters for 7-amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile shows compliance with Lipinski's Rule of Five: molecular weight 237.10 g/mol (<500), Log P 2.39 (<5), H-bond donors 1 (<5), H-bond acceptors 2 (<10), and zero rotatable bonds [1]. Water solubility is predicted at 0.143 mg/mL (ESOL Log S = −3.22) . Compared to the (S)-1-amino regioisomer (Log P = 3.01, MW 158.20), the target compound shows higher molecular weight due to bromine but lower lipophilicity, resulting in a more balanced profile for oral bioavailability prediction . The zero rotatable bond count is shared across all 4-cyanoindane analogs and confers conformational rigidity favorable for target binding entropy.

Drug-likeness Lipinski Bioavailability Physicochemical profiling

Procurement-Relevant Application Scenarios for 7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile


Medicinal Chemistry: Focused Kinase or GPCR Library Synthesis via Sequential Diversification

The bifunctional 7-amino-6-bromo substitution pattern enables two-step library generation: first, amide coupling or reductive amination at the C7 amine with diverse carboxylic acids or aldehydes; second, palladium-catalyzed Suzuki–Miyaura cross-coupling at the C6 bromide with aryl/heteroaryl boronic acids. This sequential diversification strategy, supported by precedent in 6-haloindene inhibitor syntheses for Na⁺/H⁺ exchanger and histone demethylase targets, maximizes chemical space coverage from a single building block . For S1P receptor or autotaxin-targeted programs, the 4-cyanoindane scaffold provides a clinically validated starting geometry distinct from the 1-amino ozanimod series [1].

Structural Biology: Bromine-Enabled Experimental Phasing for X-ray Crystallography

The bromine atom at position 6 provides anomalous scattering signal (f'' ≈ 1.3 electrons at Cu Kα wavelength) suitable for single-wavelength anomalous diffraction (SAD) phasing of protein–ligand co-crystal structures. This capability has been exploited in the 6-chloro autotaxin inhibitor series (PDB: 7G3T, 7G60, 7G61), where the halogen atom facilitated unambiguous electron density assignment at resolutions down to 1.33 Å . The 7-amino group additionally allows direct conjugation to surface-exposed lysine residues or tag moieties without altering the bromine anomalous signal.

Chemical Biology: Synthesis of Affinity Probes and PROTAC Building Blocks

The C7 primary amine serves as a direct attachment point for biotin, fluorophores, or E3 ligase-recruiting moieties (e.g., VHL or cereblon ligands) via amide bond formation, while the C6 bromide remains available for subsequent linker elongation or structural diversification. The zero rotatable bond count and rigid indane scaffold minimize entropic penalty upon target binding, a favorable characteristic for PROTAC ternary complex formation. The computed TPSA of 49.8 Ų and intermediate Log P of 2.39 suggest acceptable cell permeability for cellular target engagement studies [1].

Process Chemistry: Advanced Intermediate for API Impurity Reference Standards

Given the structural relationship to the ozanimod intermediate class, the 7-amino-6-bromo-4-cyanoindane scaffold can serve as a precursor for synthesizing potential ozanimod-related impurities or degradation products bearing the 6-bromo substitution. The compound is supplied with batch-specific QC documentation (NMR, HPLC, GC) at ≥95% purity, meeting the identity and purity requirements for use as a reference standard in pharmaceutical analytical method validation .

Quote Request

Request a Quote for 7-Amino-6-bromo-2,3-dihydro-1H-indene-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.